molecular formula C19H25N3O B6499126 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol CAS No. 6215-48-1

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

Cat. No.: B6499126
CAS No.: 6215-48-1
M. Wt: 311.4 g/mol
InChI Key: LUBDHBVMIJITBW-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol is an organic compound that features both pyrazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and indole intermediates separately, followed by their coupling through a suitable linker.

    Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of Indole Intermediate: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the pyrazole and indole intermediates using a suitable linker, such as a halogenated propanol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of ethers and esters.

Scientific Research Applications

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)propan-2-ol: Lacks the additional methyl groups on the indole ring.

    1-(1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol: Lacks the methyl groups on the pyrazole ring.

Uniqueness

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol is unique due to the presence of multiple methyl groups on both the pyrazole and indole rings, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-(2,3,5-trimethylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-12-6-7-19-18(8-12)15(4)16(5)21(19)10-17(23)11-22-14(3)9-13(2)20-22/h6-9,17,23H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBDHBVMIJITBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3C(=CC(=N3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349548
Record name F1534-0057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6215-48-1
Record name F1534-0057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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